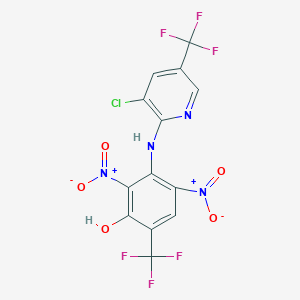
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol is a complex organic compound that features both pyridine and phenol moieties. The presence of trifluoromethyl groups and nitro functionalities makes it a highly interesting compound for various chemical and industrial applications. This compound is known for its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl and nitro groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving halogenated pyridine derivatives.
Amination: The amino group is introduced to the pyridine ring through nucleophilic substitution reactions.
Coupling with Phenol: The pyridine derivative is then coupled with a phenol derivative, which contains nitro and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinone derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways .
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings that benefit from its unique chemical properties .
作用机制
The mechanism of action of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The electron-withdrawing groups on the compound influence its reactivity and binding affinity to various enzymes and receptors. The nitro groups can participate in redox reactions, while the trifluoromethyl groups enhance the compound’s stability and lipophilicity .
相似化合物的比较
属性
CAS 编号 |
79614-99-6 |
|---|---|
分子式 |
C13H5ClF6N4O5 |
分子量 |
446.64 g/mol |
IUPAC 名称 |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2,4-dinitro-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H5ClF6N4O5/c14-6-1-4(12(15,16)17)3-21-11(6)22-8-7(23(26)27)2-5(13(18,19)20)10(25)9(8)24(28)29/h1-3,25H,(H,21,22) |
InChI 键 |
UHIQLHVOWPJDKN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])O)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



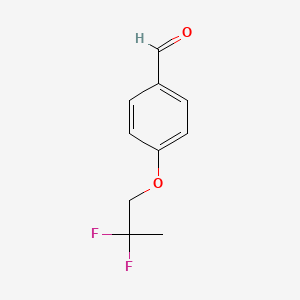
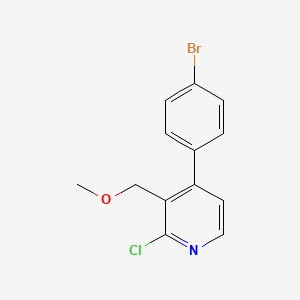
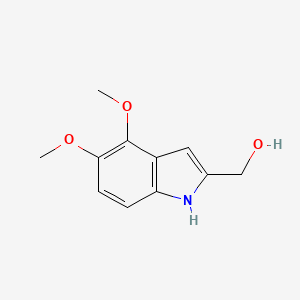
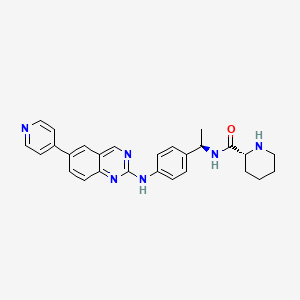
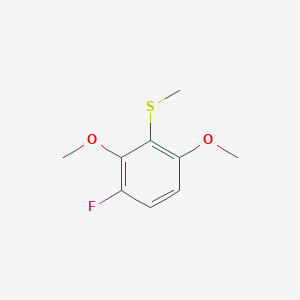
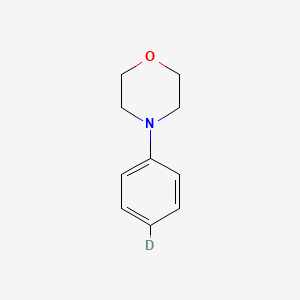
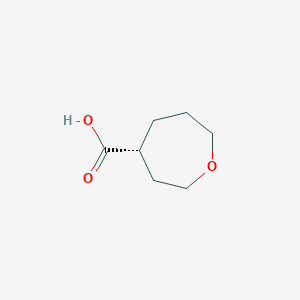

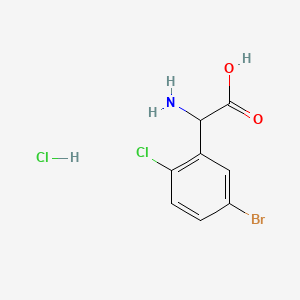
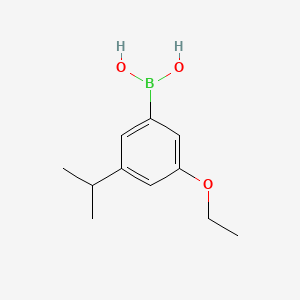
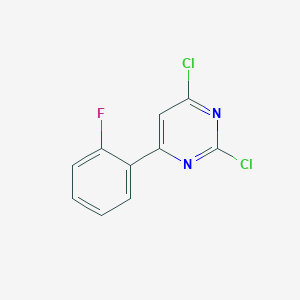
![Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)
![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)
